molecular formula C14H13N B195756 Iminodibenzyl CAS No. 494-19-9

Iminodibenzyl

Cat. No. B195756
CAS RN: 494-19-9
M. Wt: 195.26 g/mol
InChI Key: ZSMRRZONCYIFNB-UHFFFAOYSA-N
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Description

Iminodibenzyl, also known as 10,11-dihydro-5H-dibenzo[b,f]azepine, is a chemical compound with a tricyclic ring structure . It was discovered in 1898 and was initially used as an intermediate in the preparation of Sky Blue, a dye stuff . Today, it is an important drug intermediate used in the synthesis of medicines for conditions such as tristimania and epilepsy .


Synthesis Analysis

This compound is synthesized from o-nitrotoluene through a process of condensation, reduction, and cyclization . A recent paper discusses a ligand-free, highly efficient Cu-catalytic N-arylation of this compound with a broad scope of unactivated aryl halides under mild conditions .


Molecular Structure Analysis

The molecular formula of this compound is C14H13N . It has a tricyclic ring structure, similar in appearance to the phenothiazines . The molecular weight is 195.26 .


Physical And Chemical Properties Analysis

This compound is a yellowish to beige crystalline powder . It has a melting point of 105-108 °C and a boiling point of 321.94°C (rough estimate) . The density is approximately 1.0778 (rough estimate) and the refractive index is estimated to be 1.6353 . It is slightly soluble in chloroform, ethyl acetate (when heated),

Scientific Research Applications

Quantitative Determination

Iminodibenzyl can be accurately quantified using 1HNMR, a method that is both simple and effective. This technique has been developed to provide precision and linearity in measurements, making it a reliable method in medical quantitative determination (Feng, 2009).

Catalytic Synthesis

This compound and its derivatives, useful in the synthesis of medicinal substances, can be synthesized catalytically. Using γ-Al_2O_3 as a catalyst in the presence of steam achieves near 100% yield, offering a simpler and more cost-effective method than previous catalysts, suitable for industrial processes (Suo, 2009).

Palladium-Catalyzed N-Arylation

Palladium-catalyzed conditions for N-arylation of this compound have been reported, applicable to various (hetero)aryl chloride and bromide substrates. This protocol enables the synthesis of compounds containing this compound, which are prevalent in medicinal targets and functional materials (Huang & Buchwald, 2016).

Catalytic C-N Bond Cleavage

The catalytic C-N bond cleavage of amides into amines, a challenging transformation, is facilitated using a combined KOH/BEt3 catalyst. This method, applied to acyl-iminodibenzyl derivatives, is crucial in the construction of molecules like Clomipramine and luminophores (Yao et al., 2020).

Equilibrium Solubility Determination

The equilibrium solubility of this compound in various aqueous co-solvent mixtures has been studied. Understanding this solubility is essential for determining the ideal conditions for its use in various applications, such as pharmaceutical formulations (Li et al., 2019).

Applications in Medicine

This compound-derived compounds have shown potential in medical applications. For example, the compound quinpramine, derived from this compound, has been effective in treating brain autoimmune diseases like multiple sclerosis (Singh et al., 2009).

Organic Phosphorescence

The molecular structure of this compound influences its phosphorescent properties. A twisted structure found in this compound can yield ultralong phosphorescence, making it relevant in the development of organic phosphorescent materials (Sun et al., 2018).

Mechanochromic and Dual Emitter Properties

This compound scaffolds have been shown to exhibit dual thermally activated delayed fluorescence and room temperature phosphorescence. This is attributed to the twisted and rigidified structure of this compound, making it significant in the development of optical materials (Pashazadeh et al., 2018).

Redirected COX-2 Activity

This compound has been shown to influence COX-2 activity, leading to potential applications in cancer treatment. Specifically, it may inhibit breast cancer progression by reprogramming COX-2 induced di-homo-gamma-linolenic acid peroxidation (Shah et al., 2021).

Spectrophotometric Applications

This compound can be used as a reagent in the spectrophotometric determination of metals like mercury, nickel, copper, and cobalt, offering a method for metal detection in environmental samples (Suresha et al., 2002).

Catalytic Dehydrogenation

This compound can be dehydrogenated to iminostilbene over iron-containing oxide catalysts. This process, efficient at high temperatures, is crucial for the synthesis of iminostilbene, a valuable compound in various applications (Yin, 2004).

Mechanism of Action

Target of Action

Iminodibenzyl is a building block of many antipsychotic drugs . It primarily targets the D2-dopamine receptor in the central nervous system . The D2-dopamine receptor plays a crucial role in the regulation of various neurological and psychiatric functions.

Mode of Action

The mechanism of action of this compound is primarily through the suppression of the central dopamine nervous system based on the D2-dopamine receptor blocking action . By inhibiting the D2-dopamine receptor, this compound can alter the neurotransmission of dopamine, which is a key neurotransmitter involved in mood regulation and reward-motivated behavior.

Biochemical Pathways

This compound, by inhibiting delta-5-desaturase (D5D) activity, could shift the di-homo-gamma-linolenic acid (DGLA) peroxidation from arachidonic acid to 8-hydroxyoctanoic acid (8-HOA) in high COX-2 microenvironment of certain cancer cells . This shift in DGLA peroxidation can lead to the activation of the intrinsic apoptosis pathway, resulting in cell death .

Pharmacokinetics

It’s known that this compound is a crystalline powder with a molecular weight of 19526 . It has a melting point of 105-108 °C and a boiling point of 321.94°C . These properties may influence its absorption and distribution in the body, but more research is needed to fully understand its pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of 8-HOA, which causes a reduction in HDAC (Histone Deacetylase) activity . This leads to the activation of the intrinsic apoptosis pathway, resulting in cell death . Additionally, it can cause a reduction in filopodia and lamellipodia, and epithelial-mesenchymal transition markers, leading to decreased cancer cell migration .

Biochemical Analysis

Biochemical Properties

Iminodibenzyl is known to interact with certain enzymes and proteins. For instance, it has been identified as an inhibitor of delta-5-desaturase (D5D), an enzyme involved in fatty acid metabolism . By inhibiting D5D activity, this compound can shift the peroxidation of di-homo-gamma-linolenic acid (DGLA) from arachidonic acid to 8-hydroxyoctanoic acid (8-HOA) in high COX-2 microenvironments .

Cellular Effects

This compound has been observed to have significant effects on various types of cells. In breast cancer cells, for example, this compound stimulated 8-HOA has been shown to cause a reduction in HDAC activity, resulting in the activation of the intrinsic apoptosis pathway . Additionally, it has been associated with reduced filopodia and lamellipodia, and changes in epithelial-mesenchymal transition markers, leading to decreased cancer cell migration .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the D5D enzyme. By inhibiting D5D activity, this compound can shift the peroxidation of DGLA from arachidonic acid to 8-HOA in high COX-2 microenvironments . This shift in peroxidation can lead to various cellular effects, including a reduction in HDAC activity and changes in cell migration .

Temporal Effects in Laboratory Settings

For instance, in breast cancer cells, this compound has been observed to cause a reduction in HDAC activity, leading to the activation of the intrinsic apoptosis pathway .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not well-documented. It is known that the compound can have significant effects on tumor size. In an orthotopic breast cancer model, the combination of this compound and DGLA was observed to reduce tumor size .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid metabolism, specifically in the peroxidation of DGLA. By inhibiting D5D activity, this compound can shift the peroxidation of DGLA from arachidonic acid to 8-HOA .

properties

IUPAC Name

6,11-dihydro-5H-benzo[b][1]benzazepine
Source PubChem
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InChI

InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMRRZONCYIFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049414
Record name 10,11-Dihydro-5H-dibenz[b,f]azepine
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Molecular Weight

195.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

494-19-9
Record name 10,11-Dihydro-5H-dibenz[b,f]azepine
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Record name Iminodibenyl
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Record name Iminodibenzyl
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Record name 5H-Dibenz[b,f]azepine, 10,11-dihydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of iminodibenzyl?

A1: this compound has the molecular formula C14H13N and a molecular weight of 195.26 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have characterized this compound using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry. These techniques provide valuable information about the compound's structure, electronic properties, and fragmentation patterns. [, , ]

Q3: How is this compound typically synthesized?

A3: this compound can be synthesized through various methods. One common approach is the catalytic deamination of 2,2′-diaminodibenzyl using catalysts like γ-Al2O3 in the presence of steam. This method has shown high yields approaching 100%. []

Q4: Can this compound be converted to other useful compounds?

A4: Yes, this compound can be further modified to produce other valuable compounds. For instance, catalytic dehydrogenation of this compound over iron-containing oxides in the presence of steam yields iminostilbene, a significant intermediate in pharmaceutical synthesis. []

Q5: What is the role of catalysts in the synthesis and modification of this compound?

A5: Catalysts play a crucial role in enhancing the efficiency and selectivity of reactions involving this compound. For example, in the synthesis of this compound from 2,2′-diaminodibenzyl, γ-Al2O3 significantly improves the yield and enables continuous synthesis for extended periods without needing catalyst replacement. [] Similarly, specific catalysts like those containing iron oxides facilitate the dehydrogenation of this compound to iminostilbene. []

Q6: What are the primary applications of this compound and its derivatives?

A6: this compound derivatives find widespread use as intermediates in synthesizing medicinal substances, particularly pharmaceuticals. They serve as crucial building blocks for various drugs, including antidepressants and antipsychotics. [, ]

Q7: How is this compound used in material science?

A7: this compound is incorporated into the synthesis of conjugated polymers, which exhibit luminescent properties. These polymers have potential applications in organic light-emitting diodes (OLEDs) and fluorescence sensors. [, , ]

Q8: How does the structure of this compound contribute to its applications in material science?

A8: The structure of this compound, with its dibenzoazepine core, allows for facile functionalization and incorporation into polymer backbones. This structural feature enables the tuning of electronic and optical properties, leading to diverse applications in areas like luminescent materials and sensors. [, ]

Q9: What are the pharmacological properties of this compound derivatives?

A9: this compound derivatives, particularly those with substitutions on the nitrogen atom, exhibit a range of pharmacological properties. They are known to interact with dopamine receptors in the central nervous system, leading to their use as antidepressants and antipsychotics. [, , ]

Q10: Are there any known toxicological concerns associated with this compound derivatives?

A11: While generally considered safe, this compound derivatives can cause side effects like constipation and, in rare cases, adynamic ileus. []

Q11: Has the metabolism of this compound derivatives been studied?

A12: Yes, studies on the metabolism of this compound derivatives, such as trimipramine, have been conducted in humans. These studies revealed metabolic pathways involving N-dealkylation, N-demethylation, and aromatic hydroxylation. []

Q12: What analytical techniques are used to quantify this compound and its derivatives?

A12: Several analytical methods are employed for quantifying this compound and its derivatives, including:

  • Gas Chromatography (GC): This technique is particularly useful for determining this compound and its impurities in pharmaceutical formulations. [, ]
  • High-Performance Liquid Chromatography (HPLC): This versatile method is widely used to determine the concentration of this compound and its impurities in various matrices. []
  • Spectrophotometry: This technique utilizes the absorbance properties of this compound derivatives to quantify them. [, ]

Q13: Are there specific considerations for validating analytical methods for this compound and its derivatives?

A14: Yes, validation of analytical methods for this compound derivatives is crucial to ensure accuracy, precision, and specificity. Researchers must establish parameters like linearity, range, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness during method validation. [, ]

Q14: Is there any information on the environmental impact of this compound and its derivatives?

A15: While limited information is available on the environmental impact of this compound itself, research on similar compounds highlights the importance of responsible waste management and exploring strategies to mitigate potential environmental risks. []

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